molecular formula C18H19FN2O4S B12493506 N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide

N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide

Cat. No.: B12493506
M. Wt: 378.4 g/mol
InChI Key: XSULSDGBNHBAFN-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a methoxyphenyl group, and a fluorobenzenesulfonamido group, making it a subject of interest in both synthetic chemistry and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cyclopropylamine with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-fluorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its fluorobenzene moiety, in particular, adds to its distinctiveness compared to similar compounds .

Properties

Molecular Formula

C18H19FN2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

N-cyclopropyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-8-6-15(7-9-16)21(12-18(22)20-14-4-5-14)26(23,24)17-10-2-13(19)3-11-17/h2-3,6-11,14H,4-5,12H2,1H3,(H,20,22)

InChI Key

XSULSDGBNHBAFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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